Sodium 6-hydroxynaphthalene-2-sulfonate
Description
Historical Trajectory of Naphthalene (B1677914) Sulfonate Research
The investigation and application of naphthalene sulfonates have a rich history dating back to the early 20th century.
Early Development: The first synthetic surfactants were developed in the late 19th and early 20th centuries. sanhe-daily.com During World War I, Germany pioneered the production of alkyl naphthalene sulfonate as a substitute for soap, conserving fats and oils for other uses. sanhe-daily.com Compounds like Nekal, an early alkyl naphthalene sulfonate, were among the first synthetic surfactants to revolutionize industries. greenagrochem.com
Industrial Expansion: In the 1930s, the German conglomerate IG Farben developed polynaphthalene sulfonates (PNS), also known as naphthalene sulfonate condensates. hardtchemical.com These were initially used in the leather tanning and textile industries as dispersants for dyes. hardtchemical.com The technology soon found a critical role in the burgeoning synthetic rubber industry as an essential emulsifier. hardtchemical.com
Post-War Diversification: After their initial applications, the use of naphthalene sulfonates expanded significantly. In the early 1960s, the Japanese company Kao was the first to use PNS in ready-mix concrete as a superplasticizer, a technology that reduces the amount of water needed while maintaining workability. hardtchemical.com This application became a major component of the Japanese concrete industry and later expanded globally. hardtchemical.com Today, naphthalene sulfonates are integral to numerous sectors, including construction, agriculture for pesticide formulations, papermaking, and the petroleum industry. greenagrochem.comechemi.com Their derivatives are also key precursors in the synthesis of a wide range of azo dyes. wikipedia.org
Academic Relevance and Research Gaps concerning Sodium 6-hydroxynaphthalene-2-sulfonate
This compound, commonly known as Schaeffer's salt, is a specific and highly significant member of the naphthalene sulfonate family. chemicalbook.com Its primary academic and industrial relevance lies in its role as a crucial chemical intermediate.
The compound is well-documented in chemical literature, and its fundamental properties have been characterized for synthesis and quality control purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 135-76-2 |
| Molecular Formula | C₁₀H₇NaO₄S |
| Molecular Weight | 246.21 g/mol (anhydrous basis) sigmaaldrich.com |
| Appearance | White to slightly pale reddish-yellow solid powder cymitquimica.com |
| Melting Point | >300 °C sigmaaldrich.comlookchem.com |
| Water Solubility | 1000 g/L (at 25 °C) lookchem.com |
The academic utility of Schaeffer's salt is centered on its function as a coupling component and precursor in organic synthesis.
Table 2: Key Research Applications of this compound
| Application Area | Description |
|---|---|
| Azo Dye Synthesis | Serves as a key coupling component for preparing various heterocyclic monoazo dyes. chemicalbook.comalfachemch.com |
| Food Colorant Production | It is a critical precursor in the synthesis of FD&C Red No. 40 (Allura Red AC), a widely used synthetic colorant in foods, drugs, and cosmetics. chemicalbook.comsigmaaldrich.comimbarex.com |
| Chemical Intermediate | Used in the preparation of other chemical reagents, such as methoxy-substituted naphthalenesulfonyl chloride. chemicalbook.comsigmaaldrich.com |
| Screening Tests | Employed as a precursor component in certain agar-plate screening tests. chemicalbook.comsigmaaldrich.com |
Research Gaps:
Despite its well-established role as a precursor, the body of research focusing on the intrinsic properties and novel applications of this compound itself is limited. Key research gaps include:
Advanced Material Science: There is a noticeable lack of investigation into its potential use in advanced materials, such as polymers or functional coatings, where its specific chemical structure could impart unique properties.
Novel Synthesis Routes: While its production is established, research into greener, more sustainable synthesis methods, such as microwave-assisted sulfonation, is an emerging area but not yet broadly explored for this specific isomer. researchgate.net
Physicochemical Studies: In-depth computational and experimental studies on its specific surface activity, aggregation behavior, and interactions in complex solvent systems are not widely published. Most research focuses on the properties of the final products derived from it, rather than the intermediate itself.
Biological Activity: Beyond its use in creating food-grade dyes, there is minimal research into any inherent biological or pharmacological properties of the compound itself.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQALCOMQRMRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-01-6 (Parent) | |
| Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |
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| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
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DSSTOX Substance ID |
DTXSID7029166 | |
| Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |
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Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-76-2, 15883-56-4 | |
| Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |
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| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
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| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1) | |
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| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
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| Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |
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| Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |
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| Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |
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| Record name | 2-NAPHTHOL-6-SULFONIC ACID SODIUM | |
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Advanced Synthetic Methodologies for Sodium 6 Hydroxynaphthalene 2 Sulfonate and Its Analogues
Sulfonation Reactions of Naphthalene (B1677914) Derivatives
Mechanistic Studies of Directed Sulfonation
The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control. thecatalyst.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.
At lower temperatures, around 80°C, the reaction is under kinetic control, favoring the formation of 1-naphthalenesulfonic acid as the major product. thecatalyst.orgvaia.com This is because the transition state leading to the 1-isomer is lower in energy, allowing it to form faster. stackexchange.com However, at higher temperatures, such as 160°C, the reaction becomes thermodynamically controlled, and the more stable 2-naphthalenesulfonic acid predominates. thecatalyst.orgvaia.com The increased thermal energy allows the reaction to overcome a higher activation barrier to form the thermodynamically more stable product. vaia.com The sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can convert to the more stable 2-isomer. stackexchange.combrainly.in This stability difference arises from the steric hindrance between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position. thecatalyst.orgstackexchange.com
When 2-naphthol (B1666908) is the starting material, the hydroxyl group, being an activating ortho-, para-director, influences the position of sulfonation. The reaction of 2-naphthol with sulfur trioxide can yield a mixture of isomers, and the composition is sensitive to the reaction conditions. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of 6-hydroxynaphthalene-2-sulfonic acid, also known as Schaeffer's acid, from 2-naphthol requires careful optimization of reaction conditions to maximize the yield of the desired 6-sulfonated isomer. evitachem.com A typical industrial preparation involves the direct sulfonation of 2-naphthol with concentrated sulfuric acid at temperatures around 100°C. google.com
Key parameters that are manipulated to control the reaction outcome include:
Temperature: As with naphthalene, temperature is a crucial factor. Moderate temperatures favor the formation of the thermodynamically stable 6-hydroxynaphthalene-2-sulfonic acid.
Reaction Time: Longer reaction times at elevated temperatures can allow for the equilibration of the product mixture, favoring the most stable isomer. A synthesis method involves reacting 2-Naphthol with sulfuric acid and sodium sulfate (B86663) at 90°C for 12 hours. evitachem.com
Sulfonating Agent: The choice and concentration of the sulfonating agent are important. While concentrated sulfuric acid is commonly used, the use of sulfur trioxide in an inert solvent has also been explored. google.com
The isolation of the sodium salt is often achieved by adding sodium chloride to the aqueous solution of the sulfonic acid, which decreases its solubility and causes it to precipitate. youtube.com
| Temperature | Control Type | Major Product |
|---|---|---|
| 80°C | Kinetic | 1-Naphthalenesulfonic acid |
| 160°C | Thermodynamic | 2-Naphthalenesulfonic acid |
Post-Sulfonation Chemical Transformations
The sulfonic acid and hydroxyl groups on the naphthalene ring of sodium 6-hydroxynaphthalene-2-sulfonate and its analogues serve as versatile handles for further chemical modifications, enabling the synthesis of a wide array of complex molecules.
Hydroxylation and Derivatization Strategies
The hydroxyl group of 6-hydroxynaphthalene-2-sulfonic acid can be a site for various derivatization reactions. For instance, it can be used in the preparation of methoxy-substituted naphthalenesulfonyl chlorides. evitachem.comlookchem.com The sulfonic acid group can also be used as a protecting and activating group in multi-step syntheses. For example, a sulfonic acid group can be introduced to block a reactive position, allowing for selective modification at another site, and then subsequently removed. nih.gov
Coupling Reactions for Novel Molecular Architectures
A primary application of this compound is as a coupling component in the synthesis of azo dyes. chemicalbook.comdyestuffintermediates.com The reaction, known as azo coupling, involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and the electron-rich naphthalene ring of the 6-hydroxynaphthalene-2-sulfonate acts as the nucleophile. wikipedia.org
The hydroxyl group activates the naphthalene ring, and the coupling typically occurs at the position para to the hydroxyl group. The resulting azo compounds possess extended conjugated systems, which cause them to be brightly colored. wikipedia.org The sulfonic acid group imparts water solubility to the final dye molecule. ontosight.ai A notable example is the synthesis of FD&C Red No. 40, a widely used food, drug, and cosmetic colorant. lookchem.comchemicalbook.com
Green Chemistry Approaches in Synthesis
Traditional sulfonation methods often generate significant amounts of acidic waste, prompting the development of more environmentally benign synthetic strategies.
Microwave-assisted synthesis has emerged as a promising green chemistry approach for the production of Schaeffer's acid. acs.orgresearchgate.net This method offers several advantages over conventional heating, including a significant reduction in reaction time and a decrease in the amount of sulfuric acid required. acs.org This not only minimizes waste but also enhances the conversion and selectivity of the reaction. acs.orgresearchgate.net
The use of solid acid catalysts is another area of research aimed at making the sulfonation process greener. These catalysts can potentially replace corrosive and difficult-to-handle liquid acids, simplifying product purification and allowing for catalyst recycling. The sulfonation of naphthalene has also been explored using gaseous sulfur trioxide mixed with an inert gas, which can offer better control over the reaction. google.com
Furthermore, advanced oxidation processes, such as ozonation and photochemical methods, are being investigated for the treatment of wastewater containing naphthalene sulfonates, which are often resistant to biodegradation. nih.govresearchgate.net
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Heating | Established and well-understood process | Long reaction times, high energy consumption, excess acid waste |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, less acid waste, higher conversion and selectivity acs.orgresearchgate.net | Requires specialized equipment |
Spectroscopic and Advanced Analytical Investigations of Sodium 6 Hydroxynaphthalene 2 Sulfonate and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Sodium 6-hydroxynaphthalene-2-sulfonate, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming the arrangement of atoms within the naphthalene (B1677914) ring system.
While specific, publicly available, peer-reviewed datasets for the ¹H and ¹³C NMR of this compound are not readily found, the expected chemical shifts can be inferred from the known effects of hydroxyl and sulfonate substituents on the naphthalene core and data from related compounds.
Proton NMR Studies
In a ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The electron-donating hydroxyl group (-OH) and the electron-withdrawing sulfonate group (-SO₃⁻) significantly influence the chemical shifts of the protons on the naphthalene rings. The proton ortho to the hydroxyl group and the proton ortho to the sulfonate group are expected to be the most deshielded.
Expected ¹H NMR Data and Assignments The following table is a hypothetical representation based on spectroscopic principles for illustrative purposes, as specific experimental data from reviewed sources is not available.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-1 | ~8.0 - 8.2 | Singlet (or narrow doublet) |
| H-3 | ~7.8 - 8.0 | Doublet |
| H-4 | ~7.3 - 7.5 | Doublet |
| H-5 | ~7.2 - 7.4 | Doublet |
| H-7 | ~7.1 - 7.3 | Doublet of doublets |
| H-8 | ~7.6 - 7.8 | Doublet |
Carbon-13 NMR Analyses
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The ten carbon atoms of the naphthalene ring system in this compound would each produce a signal, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-6) would be significantly shifted downfield, as would the carbon atom attached to the sulfonate group (C-2).
Expected ¹³C NMR Data and Assignments This table is a theoretical representation based on established substituent effects on aromatic systems, as specific experimental data is not available in the public domain.
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | ~125 - 128 |
| C-2 (ipso-SO₃⁻) | ~140 - 145 |
| C-3 | ~122 - 125 |
| C-4 | ~128 - 131 |
| C-4a (bridgehead) | ~130 - 135 |
| C-5 | ~108 - 112 |
| C-6 (ipso-OH) | ~155 - 160 |
| C-7 | ~118 - 122 |
| C-8 | ~129 - 132 |
| C-8a (bridgehead) | ~135 - 140 |
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and confirming the molecular structure.
Fourier Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by absorptions from the hydroxyl group, the sulfonate group, and the aromatic naphthalene core.
Key absorptions include a broad band for the O-H stretch of the phenolic group, typically centered around 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic rings. The sulfonate group (SO₃⁻) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations.
Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3450 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3050-3100 | C-H stretch | Aromatic |
| ~1600, 1510, 1470 | C=C stretch | Aromatic Ring |
| ~1385 | C-O stretch / O-H bend | Phenolic |
| ~1180-1200 | S=O asymmetric stretch | Sulfonate (SO₃⁻) |
| ~1040-1060 | S=O symmetric stretch | Sulfonate (SO₃⁻) |
| ~800-900 | C-H out-of-plane bend | Aromatic |
| ~680 | C-S stretch | Carbon-Sulfur |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectrum for this compound is readily available, data from related compounds like sodium naphthalenesulfonate indicates that the most intense Raman signals would arise from the symmetric vibrations of the naphthalene ring system. The symmetric stretching of the sulfonate group is also expected to be Raman active. In contrast to IR spectroscopy, the symmetric vibrations of the aromatic ring system, particularly the "ring breathing" modes, typically produce strong signals in the Raman spectrum.
Expected Raman Shifts for this compound This table is a theoretical representation based on the analysis of structurally similar compounds.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050-3100 | Aromatic C-H stretch | Aromatic |
| ~1580-1620 | Aromatic C=C stretch | Aromatic Ring |
| ~1380-1400 | Aromatic ring breathing | Naphthalene Core |
| ~1040-1060 | S=O symmetric stretch | Sulfonate (SO₃⁻) |
| ~750-800 | Ring deformation | Naphthalene Core |
Electronic Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly within its chromophore—the part of the molecule that absorbs light. The naphthalene ring system of this compound is an excellent chromophore. The absorption spectrum is characterized by π→π* transitions. The presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, acting as auxochromes, modifies the absorption maxima (λmax) and intensities compared to unsubstituted naphthalene. The hydroxyl group, an activating auxochrome, typically causes a bathochromic (red) shift in the absorption bands.
The UV spectrum of 6-hydroxynaphthalene-2-sulfonic acid and its salts is expected to show multiple absorption bands characteristic of the naphthalene system. chemicalbook.com
Typical UV-Vis Absorption Maxima for Hydroxynaphthalene Sulfonates
| Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~230 - 240 | π→π* (E-band) | Naphthalene Ring |
| ~280 - 290 | π→π* (B-band) | Naphthalene Ring |
| ~330 - 340 | π→π* (L-band) | Naphthalene Ring |
These transitions are sensitive to the solvent and the pH of the solution, which can affect the protonation state of the hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of aromatic compounds like this compound, also known as Schaeffer's salt. The electronic structure of the naphthalene ring system, with its conjugated pi bonds, gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The presence of substituents, namely the hydroxyl (-OH) and sulfonate (-SO₃Na) groups, modifies the electronic transitions and influences the position and intensity of these absorption maxima (λmax).
The UV spectrum of hydroxynaphthalenes is characterized by two main electronic transition bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions within the aromatic system. For 2-naphthol (B1666908), a structurally related compound, the ¹Lₑ transition appears at a longer wavelength (around 330 nm) compared to the ¹Lₐ transition (around 280 nm). The sulfonate group, being an auxochrome, can cause a shift in these absorption bands. While specific λmax values for this compound require empirical measurement under defined solvent and pH conditions, the spectrum is expected to show strong absorbance in the UV range, typically between 250 nm and 350 nm, reflecting the substituted naphthalene chromophore.
| Parameter | Description | Typical Wavelength Range |
| Primary Absorption Bands | Arise from π→π* electronic transitions within the naphthalene ring system. | 250 nm - 350 nm |
| ¹Lₐ Transition | A higher energy transition, typically resulting in an absorption band at a shorter wavelength. | ~270 nm - 290 nm |
| ¹Lₑ Transition | A lower energy transition, resulting in an absorption band at a longer wavelength. | ~320 nm - 340 nm |
| Molar Absorptivity (ε) | High, characteristic of aromatic compounds with extensive conjugation. | > 1,000 L·mol⁻¹·cm⁻¹ |
Note: The exact λmax and molar absorptivity values are dependent on the solvent, pH, and concentration.
pH Effects on Absorption Spectra
The UV-Vis absorption spectrum of this compound is significantly influenced by the pH of the solution. This phenomenon, known as halochromism, is primarily due to the acid-base equilibrium of the phenolic hydroxyl group.
In acidic to neutral solutions, the hydroxyl group is protonated (-OH). As the pH increases and the solution becomes more alkaline, the hydroxyl group deprotonates to form the phenolate (B1203915) ion (-O⁻). This deprotonation increases the electron-donating ability of the oxygen atom, enhancing its interaction with the naphthalene pi system. This increased conjugation leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) in the UV-Vis spectrum.
This pH-dependent spectral shift allows for the spectrophotometric determination of the compound's acid dissociation constant (pKa). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa of the hydroxyl group can be calculated. This property is characteristic of hydroxynaphthalene derivatives and is a key aspect of their spectroscopic investigation.
| Condition | Chemical Species | Spectroscopic Effect | Wavelength Shift |
| Acidic / Neutral pH | Protonated form (Ar-OH) | Absorption at shorter wavelengths. | Hypsochromic (Blue Shift) |
| Alkaline pH | Deprotonated form (Ar-O⁻) | Absorption at longer wavelengths with increased intensity. | Bathochromic (Red Shift) |
Mass Spectrometry and Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its derivatives. Given the compound's polar and ionic nature, reversed-phase HPLC is the most common separation mode.
To achieve adequate retention on nonpolar stationary phases (like C18), ion-pairing agents are often added to the mobile phase. These reagents, such as tetrabutylammonium (B224687) (TBA) salts, form neutral ion pairs with the anionic sulfonate group, increasing the analyte's hydrophobicity and its interaction with the stationary phase. Alternatively, ion-exchange chromatography can be employed for effective separation of sulfonated compounds.
The mass spectrometer provides highly sensitive and selective detection. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the confirmation of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns, providing structural confirmation and aiding in the identification of unknown impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. sielc.com
For the analysis of this compound, transitioning an HPLC method to a UPLC system can offer several advantages. The increased peak capacity and resolution of UPLC are particularly beneficial for separating the main compound from closely related structural isomers and process-related impurities, which may be difficult to resolve using conventional HPLC. sielc.com The shorter analysis times achieved with UPLC significantly increase sample throughput, which is advantageous in quality control and process monitoring environments. The sharper, more concentrated peaks produced by UPLC lead to enhanced sensitivity, allowing for the detection and quantification of trace-level impurities.
Analysis of Related Substances and Impurity Profiles
The purity of this compound is critical for its use in various applications, such as in the synthesis of dyes. chemicalbook.comevitachem.comlookchem.com The manufacturing process, which typically involves the sulfonation of 2-naphthol, can lead to the formation of several related substances and impurities. evitachem.com A thorough analysis of the impurity profile is therefore essential for quality control.
Chromatographic techniques, particularly HPLC and UPLC, are the primary methods for assessing purity and identifying related substances. nih.gov
Common Impurities and Related Substances:
Isomeric Impurities: The sulfonation of 2-naphthol can produce various positional isomers of hydroxynaphthalene sulfonic acid. HPLC methods must be capable of resolving these isomers from the desired 6-hydroxy-2-sulfonate product.
Starting Materials: Residual unreacted 2-naphthol may be present in the final product.
Over-sulfonation Products: The reaction may lead to the formation of di-sulfonated hydroxynaphthalene species.
Other Related Compounds: By-products such as dihydroxynaphthalenes can also be formed during the synthesis.
Validated HPLC or UPLC methods, often coupled with UV and mass spectrometric detection, are required to separate, identify, and quantify these potential impurities. nih.gov Establishing a detailed impurity profile is a critical step in ensuring the quality, consistency, and performance of the final product.
| Impurity Type | Example | Analytical Challenge |
| Isomers | Other hydroxynaphthalene sulfonic acids | Require high-resolution chromatography for baseline separation. |
| Starting Material | 2-Naphthol | May have significantly different retention times from the polar product. |
| By-products | Dihydroxynaphthalenes, Disulfonated naphthalenes | May be present at low levels, requiring sensitive detection methods. |
Research on Applications in Organic Materials and Chemical Industries
Role as a Precursor in Complex Organic Synthesis Pathways
The unique structure of sodium 6-hydroxynaphthalene-2-sulfonate, featuring a naphthalene (B1677914) ring, a hydroxyl group, and a water-solubilizing sulfonate group, makes it a valuable starting material in multi-step organic syntheses. evitachem.com It serves as a key coupling component in the preparation of various organic compounds, including heterocyclic monoazo dyes. researchgate.netsamipubco.com Its utility extends to the synthesis of important colorants, such as FD&C Red No. 40, which is widely permitted for use in foods, drugs, and cosmetics. researchgate.netuniupo.it The presence of the hydroxyl and sulfonate groups on the naphthalene skeleton allows for controlled reactions, such as electrophilic substitution, to build more elaborate molecular architectures. evitachem.com For instance, it is used as a precursor in the preparation of methoxy-substituted naphthalenesulfonyl chloride, demonstrating its role in creating specialized reagents for further synthesis. researchgate.netsamipubco.comuniupo.it
Design and Synthesis of Functional Azo Dyes and Colorants
The most prominent application of this compound is in the manufacturing of azo dyes. nih.gov Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest class of synthetic colorants used across various industries. nih.govjchemrev.com this compound acts as a coupling component, reacting with a diazotized aromatic amine to form the final dye molecule. chemicalbook.com This reaction is a cornerstone of color chemistry, allowing for the creation of a vast spectrum of colors. jchemrev.com
The final color of an azo dye is intrinsically linked to its molecular structure, specifically the electronic properties of the aromatic systems connected by the azo bridge. nih.gov The design of these dyes involves the careful selection of both the diazo component and the coupling component, such as this compound. The electronic nature of substituents on the aromatic rings can significantly alter the wavelength of maximum absorption (λmax) of the dye, thereby changing its color. researchgate.net
Electron-donating groups (like the hydroxyl group) and electron-withdrawing groups (like the sulfonate group) on the naphthalene ring of the coupling component influence the energy of the π→π* electronic transitions within the molecule. googleapis.com For example, increasing the electron-donating strength of substituents on the phenyl ring of naphthalene-based azo dyes can increase the electron density on the azo group, affecting the molecule's absorption spectrum. nih.gov This principle allows chemists to fine-tune the color properties by making strategic modifications to the precursor molecules. The azo-hydrazone tautomerism, a phenomenon where the molecule can exist in two interconverting forms, is another critical factor as the two tautomers possess different technical properties and color characteristics. nih.govnih.gov
Table 1: Influence of Functional Groups on Azo Dye Color
| Functional Group Type | Position on Aromatic Ring | Effect on λmax (Color) | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -OH, -NH₂) | Ortho, Para to azo group | Bathochromic shift (deeper color, e.g., yellow to red) | Increases electron density in the conjugated system, lowering the energy gap for electronic transitions. |
| Electron-Withdrawing (e.g., -SO₃H, -NO₂) | Varies | Hypsochromic or Bathochromic shift (depends on position and other groups) | Alters the electron distribution and the energy of molecular orbitals involved in light absorption. |
The performance of a dye is not solely dependent on its color but also on its interactions with the surrounding medium and substrate. Naphthalene sulfonate-based dyes exhibit various chemo-physical interactions that are crucial for their application. researchgate.net The sulfonate group (-SO₃Na) imparts water solubility, a vital property for dyeing processes in aqueous media. chemicalbook.com
Furthermore, intermolecular forces such as hydrogen bonding and van der Waals interactions play a significant role in how the dye molecules arrange themselves in the solid state and how they bind to fibers. nih.gov The study of solvatochromism—the change in color with the polarity of the solvent—in naphthalene-based azo dyes reveals how solvent-solute interactions can affect the electronic structure and thus the perceived color. googleapis.com In some systems, the formation of metal complexes with azo dyes can enhance properties like light stability. iiardjournals.org Computational studies have also explored the interactions between genotoxic azo dyes and DNA, highlighting the role of sulfonate and hydroxyl groups in forming tight binding complexes through intermolecular forces. nih.gov
Development of Charge-Control Agents for Electrophotographic Toners
In the high-technology field of electrophotography (e.g., photocopiers and laser printers), precise charge regulation of toner particles is essential for high-quality image formation. Charge-control agents (CCAs) are specialty chemicals added to toners to control the magnitude and stability of the toner's electrostatic charge. imaging.orgscispace.com Azo dyes, particularly in the form of metal complexes, have been developed as highly effective CCAs. jchemrev.comimaging.org Derivatives of naphthalene sulfonates are used in these applications, suggesting that molecules like this compound can serve as precursors for such agents. atamanchemicals.com
The effectiveness of a CCA is highly dependent on its chemical constitution and solid-state properties. imaging.org For azo-metal complexes, the structure dictates their ability to accept or donate electrons during the triboelectric charging process that occurs when toner particles are mixed with carrier beads. researchgate.net Research into these materials has led to a proposed charge-control mechanism that involves a significant temperature increase at the toner-carrier interface during mixing. researchgate.netimaging.org
In this model, the electrical conductivity of the CCA, and its dependence on temperature, plays a crucial role. researchgate.net The structure of the azo-metal complex influences its conductivity and how it changes with heat. For example, an azo-Fe complex (T-77) used as a negative CCA shows an exponential increase in electrical conductivity with temperature, rising by two to three orders of magnitude around 100°C. researchgate.netimaging.org This property supports the model where charge transfer is facilitated by the thermally-induced increase in conductivity. The specific arrangement of atoms and functional groups within the molecule, such as the presence of a naphthalene ring substituted with an anilide group, can also improve properties like oil insolubility, which is beneficial for toner formulations. google.com
High thermal stability is a critical prerequisite for CCAs, as they must withstand the high temperatures (typically 130–180°C) used in the toner manufacturing process without decomposing. imaging.orgijsrp.org Metal complexation is a known strategy to improve the heat stability of azo colorants. researchgate.netiiardjournals.org
Table 2: Properties of Azo-Metal Complexes as Charge-Control Agents
| Property | Structural Determinant | Significance in Toner Application |
|---|---|---|
| Charge Polarity & Magnitude | Metal ion (e.g., Fe, Cr, Co); Ligand structure (azo dye) | Determines if the toner charges positively or negatively and controls the charge level for optimal image density and background clarity. |
| Electrical Conductivity | Molecular structure; Intermolecular interactions | Crucial for charge transfer at the toner-carrier interface, especially its temperature dependence. |
| Thermal Stability | Metal complexation; Intermolecular hydrogen/coordination bond networks in the crystal lattice | Ensures the CCA does not decompose during the high-temperature toner manufacturing process. |
| Dispersibility | Functional groups (e.g., sulfonate); Molecular size and shape | Affects how well the CCA is distributed within the toner resin, ensuring uniform charging. |
Applications in Specialized Screening Methodologies
This compound serves as a crucial precursor in the formulation of chromogenic and fluorogenic culture media, which are instrumental in the rapid detection and identification of microorganisms. sigmaaldrich.com These specialized media are designed to differentiate between various microbial species based on their specific enzymatic activities. sigmaaldrich.comnih.gov
The underlying principle of these screening methodologies involves the incorporation of a specific enzyme substrate linked to a chromogen (a color-producing part) or a fluorogen. When a target microorganism possessing the corresponding enzyme is cultured on this medium, it metabolizes the substrate. This enzymatic action cleaves the chromogen or fluorogen, resulting in a distinct color change or fluorescence, thereby allowing for the direct identification of the microorganism on the isolation plate. sigmaaldrich.com
In this context, this compound is utilized as a coupling component in the synthesis of specific azo dyes that act as the chromogenic substrate. nih.gov The resulting dye is tailored to be a substrate for a particular microbial enzyme. For instance, a dye synthesized from Schaeffer's salt might be designed to be cleaved by an enzyme specific to a pathogenic bacterial strain. This allows for the selective and differential screening of microorganisms in clinical diagnostics, food safety, and environmental monitoring. liofilchem.com
The use of such chromogenic media offers significant advantages over traditional culturing methods, including:
Rapid Identification: Enables the detection and differentiation of microorganisms, often within 24 hours. sigmaaldrich.com
High Specificity: Targets specific microbial enzymes, leading to accurate identification. nih.gov
Simultaneous Detection: Allows for the differentiation of multiple organisms on a single plate through the use of several distinct chromogenic substrates. sigmaaldrich.com
Table 1: Application of Chromogenic Media in Microbial Screening
| Target Microorganism Group | Enzyme Targeted | Principle of Detection | Reference |
|---|---|---|---|
| Coliforms and E. coli | β-galactosidase and β-glucuronidase | Cleavage of specific chromogenic substrates leads to distinct colony colors for differentiation. | sigmaaldrich.com |
| Staphylococcus aureus | Specific enzymes of S. aureus | Enzymatic reaction with a chromogenic substrate results in colored colonies. | nih.gov |
| Candida species | Enzymes specific to different Candida species | Differential cleavage of chromogens allows for the identification of various pathogenic yeasts. | nih.govliofilchem.com |
| Salmonella species | Enzymes characteristic of Salmonella | Specific enzyme-substrate reaction leads to the formation of distinctly colored colonies for easy identification. | sigmaaldrich.comliofilchem.com |
Engineering of Polymer-Dye Systems
The utility of this compound extends to the field of polymer science, where it is a key building block for the synthesis of azo dyes that can be incorporated into polymer matrices. This integration leads to the development of functional polymer-dye systems with tailored optical and material properties.
The process begins with the use of this compound as a coupling component in azo coupling reactions to produce a variety of azo dyes. These dyes can be subsequently functionalized with polymerizable groups, such as acrylate (B77674) or methacrylate (B99206) moieties. These modified dye monomers can then be copolymerized with other vinyl monomers, like styrene (B11656), to chemically bond the dye to the polymer backbone. This approach creates colored polymers with excellent stability, as the dye is an integral part of the polymer chain, preventing issues like leaching or migration that can occur when dyes are simply physically mixed with a polymer.
Research in this area has focused on the synthesis and characterization of these polymer-dye systems. For instance, azo-naphthol monomers have been synthesized and subsequently copolymerized with styrene. The resulting polymers retain their color even after multiple purification steps, confirming the chemical attachment of the dye to the polymer chain.
The properties of these engineered polymer-dye systems are a subject of ongoing research. Key areas of investigation include:
Fastness Properties: The resistance of the color to various environmental factors such as washing, light, and rubbing is a critical parameter, particularly for applications in textiles and coatings.
Thermal Stability: The ability of the polymer-dye system to withstand high temperatures without degradation is essential for many material applications.
Antimicrobial Activity: Studies have explored the potential for azo dye polymers to exhibit antimicrobial properties, which could lead to the development of functional textiles and coatings.
Table 2: Research Findings on Naphthol-Based Azo Dye Polymers
| Polymer System | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Naphthol-based azo dye polymers | Oxidative polycondensation | Synthesized polymers were characterized for their structure, morphology, and thermal stability. Monomers showed better antibacterial activity than the resulting polymers. | researchgate.net |
| Polyester fibers dyed with naphthalene-based azo dyes | Classical azo coupling and disperse dyeing | The dyeing properties and fastness to washing, light, and rubbing were evaluated. The solvatochromic behavior of the dyes was also studied. | researchgate.net |
| Poly(sodium styrene sulfonate) thin films | Grafting from functionalized titanium surfaces | Characterization of the composition and structure of the bioactive polymer film, showing an ordered array of grafted molecules. | nih.gov |
The sulfonate group in this compound also imparts water solubility to the derived dyes, which can be advantageous in certain processing and application contexts. Furthermore, the incorporation of such sulfonated molecules into biomaterials is an area of active research, as the sulfonate groups can influence biological interactions and properties. mdpi.com
Environmental and Biochemical Research on Sodium 6 Hydroxynaphthalene 2 Sulfonate
Microbial Desulfonation and Biodegradation Mechanisms
The key to the microbial breakdown of Sodium 6-hydroxynaphthalene-2-sulfonate and related compounds lies in the enzymatic cleavage of the highly stable carbon-sulfur (C-S) bond of the sulfonate group.
Researchers have successfully isolated microorganisms from environmental samples, such as river water and sewage, that are capable of utilizing sulfonated naphthalenes as a source of essential nutrients. nih.govnih.gov A notable example is the isolation of a mixed bacterial community from the River Elbe that could completely degrade 6-aminonaphthalene-2-sulfonic acid (6A2NS), a structural analogue of 6-hydroxynaphthalene-2-sulfonate. unito.itresearchgate.net
This community was found to involve a mutualistic interaction between two key members, identified as Pseudomonas sp. strain BN6 and Pseudomonas sp. strain BN9. unito.itresearchgate.net Strain BN6 was responsible for the initial attack on the naphthalene (B1677914) ring. unito.it After a period of adaptation, strain BN6 demonstrated the ability to convert a range of naphthalene-2-sulfonates that had hydroxyl (OH-) or amino (NH2-) groups at the 5-, 6-, 7-, or 8-positions. nih.govunito.it Other studies on substituted naphthalenesulfonic acids have also led to the isolation of different bacterial genera, including Arthrobacter, which exhibit broad substrate ranges for desulfonation. nih.govnih.gov These organisms typically utilize the sulfonated compounds as a source of sulfur for growth, rather than as a primary carbon source. nih.gov
Table 1: Examples of Isolated Microorganisms Involved in Naphthalenesulfonate Degradation
| Microorganism/Community | Source of Isolation | Substrate(s) Degraded | Key Characteristics |
|---|---|---|---|
| Mixed community (incl. Pseudomonas sp. BN6 & BN9) | River Elbe water | 6-aminonaphthalene-2-sulfonic acid and other substituted naphthalene-2-sulfonates | Demonstrates mutualistic degradation. Strain BN6 performs initial conversion; Strain BN9 degrades the intermediate. unito.itresearchgate.net |
| Pseudomonas sp. strain S-313 | Sewage | Various naphthalenesulfonic and benzenesulfonic acids | Utilizes sulfonates as a sole sulfur source; performs oxygenolytic cleavage. nih.govnih.gov |
| Arthrobacter sp. strain DZ-6 | Sewage | At least 18 different aromatic sulfonates | Broad substrate range for desulfonation as a sulfur source. nih.gov |
The microbial metabolism of naphthalenesulfonates is initiated by an oxygenolytic cleavage of the C-S bond. nih.gov This process involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring that carries the sulfonate group. rsc.org This enzymatic attack leads to the formation of an unstable dihydroxy-dihydro naphthalene sulfonate intermediate. rsc.org
This intermediate then spontaneously rearomatizes by eliminating the sulfonate group as sulfite (B76179) (SO₃²⁻), resulting in the formation of 1,2-dihydroxynaphthalene. rsc.org This desulfonation step is a critical part of the degradation pathway. The enzyme 1,2-dihydroxynaphthalene dioxygenase, purified from Pseudomonas sp. strain BN6, plays a key role in the subsequent step of the pathway. This enzyme, which requires Fe²⁺ for activity, cleaves the aromatic ring of 1,2-dihydroxynaphthalene and exhibits a broad substrate specificity, acting on various substituted dihydroxynaphthalenes as well. researchgate.net The released sulfite can be oxidized to sulfate (B86663), which the bacteria can then assimilate.
Environmental Transformation and Fate Studies
The environmental fate of this compound is determined by a combination of biotic and abiotic processes.
Specific research on the direct photodegradation of this compound is not extensively available in the reviewed literature. However, studies on the broader class of naphthalenesulfonic acids indicate that photocatalytic degradation is a viable transformation pathway. Research has demonstrated the degradation of compounds like 1,5-naphthalenedisulfonic acid and 2,6-naphthalenedisulfonic acid using photocatalysts such as titanium dioxide (TiO₂) under irradiation. unito.it These processes can lead to the complete mineralization of the compounds. unito.it Other oxidative methods, such as ozonization, have also been shown to be effective in degrading various naphthalenesulfonic acids. rsc.org
Detailed studies focusing specifically on the adsorption and sorption behavior of this compound in environmental matrices like soil and sediment are limited. However, research on related compounds provides some insight. A study on the sorption of other naphthalenesulfonate compounds, such as 2-naphthol-6,8-disulfonic acid, in artificially contaminated soil has been conducted to understand their environmental mobility. nih.gov The high water solubility imparted by the sulfonate group generally suggests that these compounds could be mobile in aqueous environments, with their transport and distribution being influenced by the specific properties of the soil and sediment, such as organic matter content and pH. mdpi.comnih.gov
Biochemical Interactions and Metabolic Pathways
Following the initial desulfonation event, the resulting metabolites are channeled into central metabolic pathways. The degradation of substituted naphthalenesulfonates often involves cooperative actions within microbial communities. rsc.org
As observed with the Pseudomonas strains BN6 and BN9, the initial conversion of 6-aminonaphthalene-2-sulfonic acid by strain BN6 yielded 5-aminosalicylate. nih.govunito.it This intermediate was then completely mineralized by strain BN9, highlighting a syntrophic relationship where the metabolic product of one organism serves as the substrate for another. unito.it
The 1,2-dihydroxynaphthalene formed after desulfonation is a key intermediate that is further catabolized through established naphthalene degradation pathways. rsc.org These pathways typically proceed via ring cleavage to form compounds that can enter the central carbon metabolism. The two common routes for the subsequent breakdown are the catechol pathway and the gentisate pathway, ultimately leading to the complete mineralization of the original xenobiotic compound into carbon dioxide and water. rsc.org
Formation of Electrophilic Metabolites
The biotransformation of xenobiotics, including sulfonated naphthalene compounds, is a critical area of investigation in environmental and biochemical research. The metabolic activation of a compound can lead to the formation of electrophilic metabolites, which are reactive species capable of covalently binding to cellular macromolecules. However, specific research on the formation of electrophilic metabolites directly from this compound is not extensively documented in publicly available scientific literature.
To understand the potential for electrophilic metabolite formation, it is instructive to consider the metabolism of the parent compound, naphthalene. The metabolism of naphthalene is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the formation of naphthalene-1,2-oxide, a reactive epoxide. This epoxide can then undergo further enzymatic or non-enzymatic reactions to form various metabolites, including naphthols, dihydrodiols, and quinones. Some of these intermediates, particularly quinones like 1,2-naphthoquinone (B1664529) (NQ), are highly electrophilic and have been implicated in the toxic effects of naphthalene. nih.gov
While this pathway is established for naphthalene, the presence of both a hydroxyl (-OH) and a sulfonate (-SO3Na) group on the naphthalene ring of this compound would significantly influence its metabolism. These functional groups can alter the compound's solubility, interaction with metabolic enzymes, and the chemical properties of any resulting metabolites. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the sulfonate group would likely direct metabolism differently than in unsubstituted naphthalene.
At present, detailed studies identifying the specific metabolic pathways of this compound and confirming the formation of electrophilic intermediates are lacking. Therefore, a definitive statement on the formation of such metabolites from this specific compound cannot be made without further empirical research.
Table 1: Potential Metabolic Activation Pathways of Aromatic Hydrocarbons (General Overview)
| Metabolic Step | Enzyme Family | Potential Electrophilic Metabolite |
| Epoxidation | Cytochrome P450 | Arene Oxides |
| Diol Epoxide Formation | Epoxide Hydrolase, Cytochrome P450 | Diol Epoxides |
| Quinone Formation | Dihydrodiol Dehydrogenase | Quinones, Semiquinone Radicals |
This table provides a generalized overview of metabolic activation pathways for aromatic hydrocarbons. The specific applicability to this compound has not been experimentally verified.
DNA Adduct Formation Research
The formation of DNA adducts, which are segments of DNA covalently bound to a chemical, is a critical event in the initiation of carcinogenesis. Research into the ability of a compound to form DNA adducts is a key component of its genotoxicity assessment.
Direct research investigating the formation of DNA adducts from this compound is scarce in the available scientific literature. Consequently, there is no direct evidence to confirm or refute the formation of DNA adducts by this specific compound.
However, studies on the parent compound, naphthalene, have demonstrated its potential to form DNA adducts. nih.govnih.gov The metabolic activation of naphthalene to electrophilic intermediates, such as naphthoquinones, is a prerequisite for this process. These reactive metabolites can then bind to nucleophilic sites on DNA bases, leading to the formation of adducts. For instance, studies with naphthalene have shown dose-dependent DNA adduct formation in various tissues in animal models. nih.gov
It is important to emphasize that these findings for naphthalene cannot be directly extrapolated to this compound. The presence and position of the hydroxyl and sulfonate groups on the naphthalene ring would significantly alter the molecule's electronic structure and steric properties, thereby influencing its metabolic fate and reactivity towards DNA.
Future research is necessary to elucidate the genotoxic potential of this compound. Such studies would need to investigate its metabolism, the potential formation of reactive intermediates, and the subsequent interaction of these metabolites with DNA. Without such specific research, any discussion on DNA adduct formation by this compound remains speculative.
Table 2: Research Status on DNA Adduct Formation
| Compound | DNA Adduct Formation Demonstrated | Key Reactive Metabolites Implicated |
| Naphthalene | Yes nih.govnih.gov | 1,2-Naphthoquinone nih.gov |
| This compound | No direct studies found | Not applicable |
This table highlights the current gap in research regarding the DNA adduct forming potential of this compound compared to its parent compound, naphthalene.
Q & A
Q. How can Sodium 6-hydroxynaphthalene-2-sulfonate be identified and distinguished from structurally similar naphthalene derivatives?
this compound (CAS: 135-76-2) is characterized by its molecular formula (C₁₀H₇NaO₄S) and molecular weight (246.21 g/mol). Key identification methods include:
- NMR Spectroscopy : The aromatic proton environment and hydroxyl/sulfonate substituents produce distinct shifts in ¹H and ¹³C NMR spectra. For example, the hydroxyl proton appears as a singlet near δ 9.79 ppm in DMSO .
- HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection at 254 nm .
- CAS Registry Cross-Referencing : Discrepancies in CAS numbers (e.g., 1300-81-8 or 132-57-0 in older sources) require verification using authoritative databases like PubChem or Reaxys to resolve synonym conflicts .
Q. What are the recommended protocols for synthesizing and purifying this compound?
- Synthesis : Typically derived from sulfonation of 6-hydroxynaphthalene, followed by neutralization with sodium hydroxide. Critical parameters include temperature control (80–100°C) and stoichiometric excess of sulfonating agents .
- Purification : Recrystallization from aqueous ethanol yields high-purity crystals. Residual salts (e.g., NaCl) are removed via vacuum filtration and washing with cold ethanol .
Q. How should researchers ensure stability and safe handling of this compound?
- Storage : Stable at room temperature (RT) but recommended for storage at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures (P201, P210 codes) .
Advanced Research Questions
Q. How does the excited-state pKa of this compound impact its use in ultrafast pH-jump experiments?
The compound acts as a photoacid, with a ground-state pKa of 9.12 and excited-state pKa of 1.65. Upon UV irradiation (297 nm), it releases protons, enabling rapid pH changes in solution. Researchers must calibrate laser energy (e.g., 2.228 × 10⁻³ J absorbed) and concentration (e.g., 5.0 × 10⁻³ mol dm⁻³) to achieve precise pH shifts while minimizing side reactions .
Q. What methodologies are effective for detecting trace impurities (e.g., 6,6'-oxybis-2-naphthalenesulfonic acid) in this compound?
Q. How can this compound be functionalized for photoresist applications?
- Derivatization : React with diphenyliodonium salts to form photoacid generators (e.g., DPI-BocNpS). The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents like acetonitrile, critical for spin-coating lithography films .
- Performance Metrics : Evaluate lithographic resolution via critical dimension (CD) measurements and line-edge roughness (LER) using electron-beam lithography (e.g., JEOL JBX-9300FS system) .
Q. How should researchers address discrepancies in reported spectral data or CAS registry entries?
- Data Validation : Cross-reference spectral libraries (e.g., SDBS, NIST) and replicate experiments under standardized conditions.
- Synonym Resolution : Use IUPAC names (e.g., "this compound") instead of ambiguous common names to avoid confusion with isomers like naphthalene-2,7-disulfonate .
Methodological Notes
- Basic vs. Advanced : Basic questions focus on identification, synthesis, and safety; advanced questions require expertise in photochemistry, analytical validation, or materials science.
- Contradictions : CAS number conflicts (e.g., 135-76-2 vs. 1300-81-8) highlight the need for authoritative database checks .
- Avoided Topics : Commercial pricing, bulk synthesis, and non-research applications are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
